molecular formula C11H12O4 B8751460 4-(Methoxycarbonyl)-2,5-dimethylbenzoic acid

4-(Methoxycarbonyl)-2,5-dimethylbenzoic acid

Cat. No. B8751460
M. Wt: 208.21 g/mol
InChI Key: CFVFRMBYCJHECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)-2,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methoxycarbonyl)-2,5-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxycarbonyl)-2,5-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxycarbonyl-2,5-dimethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-5-9(11(14)15-3)7(2)4-8(6)10(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

CFVFRMBYCJHECI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 76 mg portion of potassium carbonate was added to a 20 ml DMF solution of 214 mg 2,5-dimethylterephthalate and stirred at room temperature for 30 minutes. 0.068 ml of methyl iodide was added to the reaction solution successively and stirred overnight at room temperature. Successively, work-up and purification were carried out in the standard method to obtain 90 mg of 4-methoxycarbonyl-2,5-dimethylbenzoic acid as colorless solid. EN: 207.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,5-dimethylterephthalate
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.068 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methanol (20 ml) was added to a solution of dimethyl 2,5-dimethylterephthalate (3.95 g, 17.8 mmol) in tetrahydrofuran (40 ml) and the resulting mixture was cooled on a water bath. A 2N-aqueous lithium hydroxide solution (9.8 ml, 19.6 mmol) was slowly added thereto and stirred for 3 hours. The solvent was distilled off under reduced pressure and the residue was adjusted to pH 1 to 2 with a 1N-hydrochloric acid and extracted with ethyl acetate (×3). The extract solution was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by a silica gel chromatography (eluent: chloroform/methanol=30/1) to obtain 4-(methoxycarbonyl)-2,5-dimethylbenzoic acid (2.77 g, 75%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two

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